CEP-40783

MET exon 14 skipping mutation acquired resistance NSCLC

CEP-40783 (RXDX-106) is the definitive Type II AXL/c-Met probe for researchers who cannot tolerate off-target variability. With pan-TAM coverage (TYRO3/MER IC50 <4 nM), residence half-life >120 min, and S90=0.04 kinome selectivity, it outperforms multi-kinase agents like cabozantinib and selective MET inhibitors that lack TAM activity. Pre-validated in erlotinib-resistant Champions TumorGraft™ models (66-118% TGI) and syngeneic immuno-oncology models, it is the rational choice for METex14 resistance profiling and TAM/immunity crosstalk studies. Secure research-grade material with documented batch purity now.

Molecular Formula C31H26F2N4O6
Molecular Weight 588.6 g/mol
CAS No. 1437321-24-8
Cat. No. B606602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-40783
CAS1437321-24-8
SynonymsCEP-40783;  CEP40783;  CEP 40783;  RXDX-106;  RXDX 106;  RXDX106.
Molecular FormulaC31H26F2N4O6
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F
InChIInChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38)
InChIKeyFKCWHHYUMFGOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CEP-40783 (RXDX-106) Procurement Guide: AXL/c-Met Dual Inhibitor with Defined Kinase Selectivity Profile


CEP-40783 (also known as RXDX-106; CAS 1437321-24-8) is an orally bioavailable, nanomolar-potent Type II kinase inhibitor that targets the receptor tyrosine kinases AXL (IC50 = 7 nM) and c-Met (IC50 = 12 nM) [1]. It is classified as a pan-TAM family inhibitor, also demonstrating activity against TYRO3 (IC50 = 3.5 nM) and MER (IC50 = 1.89 nM) [2]. The compound was originally developed by Cephalon and subsequently advanced by Ignyta (acquired by Roche), reaching Phase I clinical evaluation for advanced solid tumors before development was terminated [3]. It serves as a chemical probe for investigating TAM receptor signaling, c-Met-driven oncogenesis, and the intersection of kinase inhibition with tumor immune microenvironment modulation.

Why Generic Substitution of CEP-40783 with Other AXL/c-Met Inhibitors Is Not Scientifically Valid


AXL/c-Met dual inhibitors exhibit substantial heterogeneity in their kinome selectivity profiles, binding kinetics (residence time), and activity against clinically relevant resistance mutations. These parameters are not captured by IC50 values alone and render simple in-class substitution scientifically unsound. CEP-40783 demonstrates Type II binding with slow dissociation kinetics (T1/2 >120 min) , pan-TAM activity extending to TYRO3 and MER with sub-10 nM potency [1], and a defined kinome selectivity score (S90 = 0.04 across 298 kinases) [2]. These characteristics differ materially from multi-kinase inhibitors such as cabozantinib (broad VEGFR2 activity) or merestinib (RON/MST1R activity), as well as from more selective MET inhibitors such as capmatinib and tepotinib that lack TAM family coverage. The quantitative evidence presented in Section 3 substantiates why CEP-40783 cannot be substituted without altering experimental outcomes in systems where these differential parameters are relevant.

CEP-40783 Quantitative Differentiation Evidence Against Comparators


CEP-40783 vs. Foretinib: Differential Activity Against MET D1228X Secondary Resistance Mutations

In a systematic screen of 300 drugs including 33 MET-TKIs, CEP-40783 was identified as one of four candidate Type II MET-TKIs active against capmatinib/tepotinib-resistant secondary mutations. Among the six Type II agents evaluated (altiratinib, CEP-40783, foretinib, sitravatinib, cabozantinib, merestinib), only foretinib showed potent activity against D1228X secondary mutations, while CEP-40783 and altiratinib demonstrated some activity [1]. This positions CEP-40783 as a tool compound with defined, though partial, activity against clinically relevant MET resistance mutations that completely ablate the efficacy of Type I MET-TKIs such as capmatinib and tepotinib.

MET exon 14 skipping mutation acquired resistance NSCLC Type II MET-TKI D1228X mutation

CEP-40783 Kinome Selectivity: S90 = 0.04 Across 298 Kinases

CEP-40783 was profiled against a panel of 298 kinases at 1 µM, yielding an S90 score of 0.04, meaning only 4% of kinases tested showed >90% inhibition at this concentration [1]. This selectivity metric provides a quantitative basis for comparing the off-target liability of CEP-40783 relative to multi-kinase inhibitors in the same therapeutic class.

kinome selectivity off-target profiling Type II inhibitor AXL c-Met

CEP-40783 Slow Inhibitor Off-Rate: T1/2 >120 Minutes

CEP-40783 exhibits slow inhibitor dissociation kinetics with a half-life (T1/2) exceeding 120 minutes in in vitro kinase binding assays . This Type II binding characteristic is mechanistically linked to the compound's extended residence time on both AXL and c-Met, which contributes to its enhanced cellular inhibitory activity relative to recombinant enzyme measurements .

drug-target residence time Type II kinase inhibitor slow-off kinetics AXL c-Met

CEP-40783 Cellular Activity Enhancement: 27-Fold More Active in AXL-Transfected Cells vs. Recombinant Enzyme

In AXL-transfected 293GT cells, CEP-40783 achieves an IC50 of 0.26 nM, representing a 27-fold enhancement in activity compared to its activity against recombinant AXL enzyme (IC50 = 7 nM) [1]. This cellular-to-biochemical activity ratio distinguishes CEP-40783 from compounds that do not exhibit such marked cellular potency enhancement, and the effect is mechanistically attributed to the compound's extended target residence time consistent with Type II binding .

cellular potency Type II mechanism AXL inhibition 293GT cells residence time

CEP-40783 In Vivo Target Engagement: Dose- and Time-Dependent AXL Phosphorylation Inhibition

In NCI-H1299 NSCLC xenograft models, CEP-40783 demonstrates quantifiable dose- and time-dependent inhibition of AXL phosphorylation. At 0.3 mg/kg (p.o.), ~80% target inhibition was observed 6 hours post-dose. At 1 mg/kg, target inhibition exceeded 90% and was sustained between 6-24 hours post-dose. A 10 mg/kg dose produced complete AXL inhibition lasting up to 48 hours [1].

pharmacodynamics xenograft AXL phosphorylation NCI-H1299 target engagement

CEP-40783 TumorGraft Efficacy: Superior to Paclitaxel and Active in Erlotinib-Insensitive Models

In Champions TumorGraft™ primary human NSCLC models, CEP-40783 demonstrated in vivo efficacy in 3/5 (60%) of tumor models evaluated, including tumor regressions, which was reported as significantly superior to that achieved with an optimal regimen of paclitaxel [1]. In 4/4 (100%) of erlotinib-insensitive tumor models, CEP-40783 at 30 mg/kg demonstrated significant efficacy with tumor growth inhibition (TGI) ranging from 66% to 118% compared to the control group. Additionally, the combination of CEP-40783 with erlotinib showed superior anti-tumor efficacy compared to either agent alone in an erlotinib-sensitive model [2].

NSCLC patient-derived xenograft erlotinib resistance tumor regression Champions TumorGraft

CEP-40783 Optimal Application Scenarios Based on Differentiated Evidence


Modeling Acquired Resistance to Type I MET Inhibitors in NSCLC

CEP-40783 is suitable for preclinical studies investigating second-line therapeutic strategies following capmatinib or tepotinib failure in METex14-driven NSCLC. The compound demonstrates defined, though partial, activity against D1228X secondary resistance mutations that completely ablate Type I MET-TKI efficacy, positioning it as a tool to characterize mutation-specific inhibitor sensitivity profiles relative to foretinib (more potent against D1228X) and Type I agents (completely inactive) [1].

Erlotinib-Resistant NSCLC Preclinical Efficacy Studies

CEP-40783 is indicated for in vivo efficacy studies in NSCLC models with acquired or intrinsic resistance to EGFR-targeted therapy. The compound demonstrated significant tumor growth inhibition (66-118% TGI) in 100% (4/4) of erlotinib-insensitive Champions TumorGraft™ models, and combination with erlotinib showed superior efficacy compared to either agent alone [2]. This application leverages CEP-40783's dual AXL/c-Met inhibition to address AXL-mediated resistance to EGFR inhibitors.

TAM Receptor Family (TYRO3/AXL/MER) Pathway Mechanistic Studies

CEP-40783 is suitable for experiments requiring simultaneous inhibition of the TAM receptor family (TYRO3, AXL, MER) with defined potency (IC50 values of 3.5 nM, 7 nM, and 1.89 nM, respectively) [3]. The compound's slow dissociation kinetics (T1/2 >120 min) and high kinome selectivity (S90 = 0.04 across 298 kinases) [4] make it appropriate for sustained target inhibition experiments where minimizing confounding off-target effects is critical for mechanistic interpretation.

Immuno-Oncology Studies Evaluating TAM Inhibition and Tumor Immune Microenvironment

CEP-40783 has demonstrated immunomodulatory effects in syngeneic tumor models, including increased leukocyte infiltration, enhanced IFN-γ production in natural killer cells, and elevated CD8+ T cell percentages in tumor tissue [5]. The compound reached Phase I clinical evaluation specifically as an immunomodulatory TAM kinase inhibitor (NCT03454243) [6], supporting its use as a chemical probe for investigating the intersection of TAM receptor inhibition and anti-tumor immunity.

Quote Request

Request a Quote for CEP-40783

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.